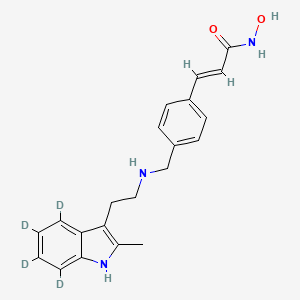

Panobinostat-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H23N3O2 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

(E)-N-hydroxy-3-[4-[[2-(4,5,6,7-tetradeuterio-2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+/i2D,3D,4D,5D |

InChI Key |

FPOHNWQLNRZRFC-KRLNZIKCSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)C)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO)[2H])[2H] |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Isotopic Purity of Panobinostat-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Panobinostat-d4. The document details a feasible synthetic route, methodologies for assessing isotopic enrichment, and relevant data presented in a clear, tabular format. Visual diagrams generated using Graphviz are included to illustrate key workflows.

Introduction to Panobinostat

Panobinostat is a potent, non-selective histone deacetylase (HDAC) inhibitor.[1] It has been approved for the treatment of multiple myeloma in combination with other drugs.[1] The deuterated analog, this compound, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling accurate quantification of the parent drug in biological matrices through mass spectrometry-based assays.[2] The incorporation of deuterium atoms results in a higher mass, allowing it to be distinguished from the unlabeled drug without significantly altering its chemical properties.

Synthesis of this compound

The synthesis of this compound can be adapted from established routes for unlabeled Panobinostat.[3][4] A common strategy involves the reductive amination of a suitable aldehyde with a deuterated amine, followed by conversion of the resulting ester to a hydroxamic acid. A plausible synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-Methyltryptamine-d4

A potential route to the key intermediate, 2-methyltryptamine-d4, starts from 2-methylindole.

-

Step 1: Friedel-Crafts Acylation. To a solution of 2-methylindole in a suitable aprotic solvent (e.g., dichloromethane), chloroacetyl-d4 chloride is added dropwise at a controlled temperature in the presence of a Lewis acid catalyst. The reaction mixture is stirred until completion, followed by quenching with water and extraction to yield 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone-d4.

-

Step 2: Reduction. The resulting ketone is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) to produce 2-methyltryptamine-d4.[4]

Experimental Protocol: Synthesis of this compound

-

Step 1: Reductive Amination. 2-Methyltryptamine-d4 is reacted with (E)-methyl 3-(4-formylphenyl)acrylate in a solvent such as methanol or dichloromethane.[4][5] A reducing agent like sodium triacetoxyborohydride is added, and the reaction is stirred at room temperature until the starting materials are consumed. The product, (E)-methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl-d4)amino)methyl)phenyl)acrylate, is then isolated and purified.

-

Step 2: Hydroxaminolysis. The methyl ester is converted to the final hydroxamic acid by treatment with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a solvent mixture like methanol and water.[3] The reaction is monitored until completion, and this compound is then isolated and purified, typically by crystallization or chromatography.

Isotopic Purity Analysis

The determination of isotopic purity is crucial to ensure the quality of this compound as an internal standard. The primary techniques for this analysis are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Caption: Workflow for isotopic purity determination by LC-HRMS.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic purity by measuring the relative abundance of different isotopologues of the deuterated compound.[8][9]

Experimental Protocol:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. This is further diluted to an appropriate concentration for LC-MS analysis.

-

LC-HRMS Analysis: The sample is injected into a UHPLC system coupled to a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument).

-

Chromatography: Chromatographic separation is performed on a C18 column to separate this compound from any potential impurities.[10][11] A gradient elution with mobile phases such as water and acetonitrile containing a small amount of formic acid is typically used.

-

Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Full scan data is acquired over a relevant m/z range.

-

-

Data Analysis:

-

The extracted ion chromatograms (EICs) for the protonated molecule of Panobinostat and its deuterated isotopologues (d0 to d4) are generated.[10]

-

The peak areas for each isotopologue are integrated.

-

The isotopic purity is calculated based on the relative peak areas of the desired deuterated species (d4) to the sum of all isotopologues.

-

| Isotopologue | Description | Expected [M+H]⁺ (m/z) |

| d0 | Unlabeled Panobinostat | 350.1812 |

| d1 | Panobinostat with 1 Deuterium | 351.1875 |

| d2 | Panobinostat with 2 Deuterium | 352.1938 |

| d3 | Panobinostat with 3 Deuterium | 353.2000 |

| d4 | Fully Labeled Panobinostat | 354.2063 |

Table 1: Expected m/z values for this compound and its isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, can be used to confirm the positions of deuterium labeling and to quantify the isotopic enrichment.[6] By comparing the integral of a proton signal in the deuterated compound to the corresponding signal in an unlabeled standard, the degree of deuteration at that specific site can be determined.[12]

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters for the analysis of Panobinostat, which can be adapted for this compound.

| Parameter | Value |

| LC System | UHPLC |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| MS System | Triple Quadrupole or High-Resolution MS |

| Ionization Mode | ESI Positive |

| Panobinostat Transition | m/z 350.3 → 158.1[2] |

| This compound Transition (Predicted) | m/z 354.2 → 160.1 |

Table 2: Typical LC-MS/MS parameters for Panobinostat analysis.

Conclusion

The synthesis of this compound can be achieved through a multi-step process involving the preparation of a deuterated intermediate followed by coupling and final modification. The isotopic purity of the final product is a critical parameter that must be rigorously assessed to ensure its suitability as an internal standard. A combination of HRMS and NMR spectroscopy provides a comprehensive characterization of both the isotopic enrichment and the specific sites of deuterium incorporation. The methodologies and data presented in this guide offer a framework for researchers and scientists involved in the development and application of deuterated Panobinostat.

References

- 1. Panobinostat | C21H23N3O2 | CID 6918837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. WO2021170719A1 - Process for the preparation of panobinostat - Google Patents [patents.google.com]

- 5. CN106674079A - Synthesis method of panobinostat - Google Patents [patents.google.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. almacgroup.com [almacgroup.com]

- 11. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Panobinostat-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental applications, and mechanism of action of Panobinostat-d4. This compound is the deuterated analog of Panobinostat, a potent, non-selective histone deacetylase (HDAC) inhibitor with significant antineoplastic activities.[1][2] The incorporation of deuterium atoms makes this compound an invaluable tool in pharmacokinetic studies and bioanalytical assays, primarily serving as an internal standard for the accurate quantification of Panobinostat in biological matrices.[3][4]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl-d4]-2-propenamide, monohydrochloride | [3] |

| Synonyms | LBH-589-d4, NVP-LBH589-d4 | [1][2][3] |

| CAS Number | 1185237-51-7 | [2] |

| Molecular Formula | C₂₁H₁₉D₄N₃O₂ • HCl | [3] |

| Molecular Weight | 389.9 g/mol | [3] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄) | [3] |

| Solubility | Soluble in DMSO and Methanol. | [4] |

| Storage Conditions | Store at -20°C. For stock solutions, store at -80°C (use within 6 months) or -20°C (use within 1 month). | [4] |

Note: The molecular formula and weight correspond to the hydrochloride salt form of the compound.

Mechanism of Action: HDAC Inhibition

This compound is the deuterium-labeled version of Panobinostat and is expected to exhibit the same mechanism of action.[1][2] Panobinostat is a potent pan-HDAC inhibitor, targeting Class I, II, and IV histone deacetylases.[5][6] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[7]

By inhibiting HDACs, Panobinostat causes an accumulation of acetylated histones, which results in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of various genes, including tumor suppressor genes, that promote cell cycle arrest and apoptosis in malignant cells.[8][9] This epigenetic modulation is the primary basis for its antitumor activity.[5] Panobinostat has been approved for the treatment of multiple myeloma in combination with other agents.[6][10]

Experimental Protocols & Applications

The primary application of this compound is as an internal standard for the quantification of Panobinostat in biological samples using mass spectrometry-based methods.[3][4]

Quantification of Panobinostat in Biological Matrices using LC-MS/MS

This protocol outlines a general workflow for using this compound as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a common method in pharmacokinetic studies.[11][12]

Objective: To accurately measure the concentration of Panobinostat in a biological sample (e.g., plasma, tissue homogenate).

Methodology:

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma) on ice.

-

To a 100 µL aliquot of the sample, add a known, fixed concentration of this compound (Internal Standard). The IS helps correct for variability during sample processing and instrument analysis.

-

Perform protein precipitation by adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol). Vortex vigorously.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the supernatant onto a suitable HPLC column (e.g., a C18 column) to separate Panobinostat and this compound from other matrix components. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.

-

Mass Spectrometry: The column eluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Panobinostat and this compound are monitored.

-

Panobinostat Transition: Determined experimentally (e.g., m/z 350.2 → 173.1)

-

This compound Transition: Determined experimentally (e.g., m/z 354.2 → 177.1)

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the ratio of the peak area of Panobinostat to the peak area of this compound against a series of known concentrations of Panobinostat.

-

Calculate the concentration of Panobinostat in the unknown samples by interpolating their peak area ratios onto the standard curve.

-

Synthesis of Panobinostat (Parent Compound)

While a specific protocol for this compound is not publicly detailed, an efficient synthesis for the parent compound has been reported, which provides a foundational understanding.[7] The synthesis of the deuterated analog would involve using deuterated starting materials.

Key Steps for Panobinostat Synthesis:

-

Wittig-Horner Reaction: Commercially available 4-(chloromethyl)benzaldehyde is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate.

-

Condensation: The acrylate intermediate is then directly condensed with 2-(2-methyl-1H-indol-3-yl)ethanamine in a one-pot reaction to yield the key intermediate, (E)-methyl 3-[4-({[2-(2-methyl-1H-indol- 3-yl)ethyl]amino}methyl)phenyl]acrylate.

-

Nucleophilic Substitution: A final nucleophilic substitution reaction is performed to generate the final Panobinostat product.

-

Characterization: The final compound and key intermediates are characterized using High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR to confirm their structure and purity.[7]

Disclaimer: This document is intended for research and informational purposes only. This compound is not for human or veterinary use.[3]

References

- 1. This compound - Nordic Biosite [nordicbiosite.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Panobinostat | C21H23N3O2 | CID 6918837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Panobinostat - Wikipedia [en.wikipedia.org]

- 11. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

Panobinostat-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Panobinostat-d4, a deuterated analog of the potent pan-histone deacetylase (HDAC) inhibitor, Panobinostat. This document outlines its core physicochemical properties, mechanism of action, and impact on key cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and drug development efforts.

Core Compound Data: this compound

| Parameter | Value | Reference |

| CAS Number | 1185237-51-7 | [1][2] |

| Molecular Weight | 353.45 g/mol | [1] |

| Synonyms | LBH589-d4, NVP-LBH589-d4 | [2] |

Mechanism of Action

Panobinostat is a potent, orally active, non-selective inhibitor of Class I, II, and IV histone deacetylases (HDACs).[1][2] Its deuterated form, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies. By inhibiting HDACs, Panobinostat leads to the hyperacetylation of histone and non-histone proteins. This alteration in acetylation status results in a more relaxed chromatin structure, leading to the transcriptional activation of genes that are often silenced in cancer cells, including tumor suppressor genes. The downstream effects of HDAC inhibition by Panobinostat are multifaceted, culminating in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

Key Signaling Pathways Modulated by Panobinostat

Panobinostat exerts its anti-neoplastic effects by modulating several critical signaling pathways involved in cell growth, survival, and proliferation.

Apoptosis Induction Pathway

Panobinostat induces apoptosis through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to the activation of caspases and programmed cell death.

Caption: Panobinostat-induced apoptotic pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for cytokine-mediated cell proliferation and survival. Panobinostat has been shown to inhibit the phosphorylation of key STAT proteins, thereby disrupting downstream signaling and impeding cancer cell growth.

Caption: Inhibition of the JAK/STAT signaling pathway by Panobinostat.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Panobinostat can suppress this pathway, contributing to its anti-cancer activity.

Caption: Panobinostat-mediated inhibition of the PI3K/Akt pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cellular effects of Panobinostat.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Panobinostat in a given cell line.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Panobinostat (e.g., 0-1000 nM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add a cell viability reagent such as WST-1, Alamar Blue, or CellTiter-Glo® according to the manufacturer's instructions.

-

Incubation: Incubate the plates for the time specified by the reagent protocol (typically 1-4 hours).

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the log of the Panobinostat concentration. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by Panobinostat.

Methodology:

-

Cell Treatment: Treat cells with Panobinostat at the desired concentration (e.g., IC50 value) for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Objective: To determine the effect of Panobinostat on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat cells with Panobinostat at the desired concentration for 24-48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Western Blot Analysis

Objective: To assess the effect of Panobinostat on the expression and post-translational modification of specific proteins.

Methodology:

-

Protein Extraction: Treat cells with Panobinostat, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against the protein of interest (e.g., acetylated-Histone H3, cleaved PARP, p-STAT3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the association of specific proteins (e.g., acetylated histones) with genomic DNA regions following Panobinostat treatment.

Methodology:

-

Cross-linking: Treat cells with Panobinostat for a specified duration. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-acetyl-Histone H3). Use Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washing: Perform a series of washes to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the immunoprecipitated samples.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

References

solubility and stability of Panobinostat-d4 in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available data on the solubility and stability of Panobinostat-d4. Due to the limited availability of specific data for the deuterated form, this guide primarily relies on information available for the parent compound, Panobinostat, and provides general experimental protocols applicable to this class of molecules.

Introduction to Panobinostat

Panobinostat is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor that has been investigated for its anti-cancer properties. It functions by increasing the level of acetylated histones, which leads to chromatin relaxation and the regulation of gene expression, ultimately resulting in cell cycle arrest and apoptosis in tumor cells. The deuterated analog, this compound, is often used as an internal standard in pharmacokinetic studies. Understanding its solubility and stability is crucial for the design and interpretation of these experiments.

Solubility of Panobinostat

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. Below is a summary of the available solubility data for Panobinostat in various solvents. It is important to note that the solubility of this compound is expected to be very similar to that of Panobinostat.

| Solvent | Concentration | Remarks |

| DMSO | ≥46 mg/mL | - |

| DMSO | 35 mg/mL | - |

| DMSO:PBS (pH 7.2) (1:1) | 6 mg/mL | Prepared by diluting the DMSO stock solution |

| Ethanol | Insoluble | - |

| Water | Insoluble | - |

Stability of Panobinostat

The stability of Panobinostat stock solutions is crucial for ensuring the accuracy and reproducibility of experimental results. While specific, detailed stability studies on this compound are not widely published, general recommendations for the storage of Panobinostat solutions are available.

A stock solution of Panobinostat in DMSO can be stored at -20°C for up to three months. It is recommended to prepare fresh aqueous solutions for each experiment.

Experimental Protocols

The following are general protocols for determining the solubility and stability of a research compound like this compound.

Solubility Determination: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Stability Assessment: HPLC-Based Method

-

Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.

-

Storage Conditions: Aliquot the solution into several vials and store them under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

-

Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

-

Analysis: Analyze the concentration of this compound in each sample by HPLC. The appearance of new peaks may indicate the formation of degradation products.

-

Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point to determine the stability of the compound under each condition.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility and stability of a research compound.

Caption: General workflow for solubility and stability assessment.

Panobinostat Mechanism of Action

Panobinostat acts as a histone deacetylase (HDAC) inhibitor. The following diagram illustrates this signaling pathway.

Caption: Panobinostat's mechanism of action via HDAC inhibition.

The Foundational Role of Panobinostat-d4 in Advancing Panobinostat Research: A Technical Guide

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated Compounds [simsonpharma.com]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Panobinostat - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. commons.stmarytx.edu [commons.stmarytx.edu]

- 13. Sodium butyrate and panobinostat induce apoptosis of chronic myeloid leukemia cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. texaschildrens.org [texaschildrens.org]

- 19. pyrene-azide-3.com [pyrene-azide-3.com]

- 20. broadpharm.com [broadpharm.com]

- 21. researchhub.com [researchhub.com]

- 22. Panobinostat Effectively Increases Histone Acetylation and Alters Chromatin Accessibility Landscape in Canine Embryonic Fibroblasts but Does Not Enhance Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. docs.abcam.com [docs.abcam.com]

Methodological & Application

Application Note: Quantitative Analysis of Panobinostat in Biological Matrices using Panobinostat-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Panobinostat (PST) is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma.[1] Accurate quantification of Panobinostat in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Panobinostat in plasma and central nervous system (CNS) tissue homogenates. The use of a stable isotope-labeled internal standard (IS), Panobinostat-d4, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[2] The methodologies presented are based on established protocols for the bioanalysis of Panobinostat.[2][3][4]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted for plasma and CNS tissue homogenate samples.[2]

-

Pre-analysis Storage: Upon collection, samples should be snap-frozen on dry ice and stored at –80°C until analysis to minimize potential degradation.[2]

-

Reagents:

-

pH 12 Buffer: 100 µM sodium hydroxide, 48 µM sodium bicarbonate.

-

Extraction Solvent: Ethyl acetate.

-

Reconstitution Solution: 82:18 Water (0.1% formic acid) : Acetonitrile (0.1% formic acid) (v/v).

-

Internal Standard (IS) Spiking Solution: this compound in an appropriate solvent (e.g., methanol or acetonitrile).

-

-

Procedure:

-

Thaw frozen plasma or tissue homogenate samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.

-

Spike the sample with the this compound internal standard solution.

-

Add one volume (50 µL) of pH 12 buffer and vortex briefly.

-

Add five volumes (250 µL) of ethyl acetate.

-

Vortex vigorously for 5 minutes to ensure thorough mixing.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully transfer the supernatant (organic layer) to a new clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitute the dried residue in 100 µL of the Reconstitution Solution.

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS injection.

-

2. Alternative Sample Preparation: Protein Precipitation (PPT)

For a more rapid analysis, particularly for plasma samples, a protein precipitation method can be employed.[3][5]

-

Reagents:

-

Precipitating Solvent: Acetonitrile containing the this compound internal standard.

-

-

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 2 minutes to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS injection.

-

LC-MS/MS Method Parameters

The following tables summarize the instrumental parameters for the analysis.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Setting |

|---|---|

| LC System | UltiMate 3000 LC system or equivalent[2] |

| Column | YMC-PACK ODS-AM (35 x 2.0 mm, S-3 µm, 12 nm)[2] |

| Mobile Phase A | Water with 0.1% Formic Acid[2] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |

| Flow Rate | 0.5 mL/min[3] |

| Gradient | A gradient separation method is typically used[2] |

| Column Temperature | 40°C |

| Injection Volume | 3-10 µL |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Setting |

|---|---|

| MS System | TSQ Vantage Triple Quadrupole MS or equivalent[2] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |

| Spray Voltage | 3500 V[2] |

| Vaporizer Temperature | 430°C[2] |

| Capillary Temperature | 300°C[2] |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data

Table 3: MRM Transitions and Method Performance

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| Panobinostat | 350.27 | 158.08 | 23[2] |

| This compound | 354.30 (approx.) | 162.10 (approx.) | 23 |

Note: The mass-to-charge transition ratio for Panobinostat-d8 was reported as 358.32 → 164.1. The values for this compound are estimated based on its structure and may require optimization.

Table 4: Calibration and Quality Control

| Parameter | Typical Value / Range |

|---|---|

| Calibration Curve Range | 10–1000 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99[2] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2] |

| Accuracy & Precision (CV) | < 15%[2] |

Experimental Workflow Diagram

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Quantitative Analysis of Panobinostat in Human Plasma using Panobinostat-d4 by LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of Panobinostat in human plasma using a stable isotope-labeled internal standard, Panobinostat-d4. The protocol outlines the sample preparation, liquid chromatography, and tandem mass spectrometry (LC-MS/MS) conditions for a robust and sensitive bioanalytical assay.

Introduction

Panobinostat is a potent, non-selective histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma in combination with bortezomib and dexamethasone.[1][2] As a pan-deacetylase inhibitor, it targets class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other proteins.[3][4] This epigenetic modulation results in cell cycle arrest and apoptosis of cancer cells.[4][5] The therapeutic efficacy and safety of Panobinostat are dependent on its plasma concentration, necessitating a reliable quantitative assay for pharmacokinetic studies and therapeutic drug monitoring.

This application note describes a validated LC-MS/MS method for the determination of Panobinostat in human plasma. The use of this compound as an internal standard (IS) is crucial for correcting potential matrix effects and variations during sample processing and analysis, ensuring high accuracy and precision.[6]

Signaling Pathway of Panobinostat

Panobinostat's mechanism of action involves the inhibition of HDACs, which play a critical role in chromatin remodeling and gene expression. By inhibiting these enzymes, Panobinostat leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes.[5] This ultimately induces apoptosis in malignant cells through multiple pathways.[7] Panobinostat has been shown to modulate several key signaling pathways implicated in cancer cell survival and proliferation, including the JAK/STAT, PI3K/AKT/mTOR, and p53 pathways.[8][9]

Figure 1: Simplified signaling pathway of Panobinostat.

Experimental Protocols

Materials and Reagents

-

Panobinostat (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure)

-

Human Plasma (K2-EDTA)

-

Methanol (LC-MS Grade)

Stock and Working Solutions

-

Panobinostat Stock Solution (1 mg/mL): Accurately weigh and dissolve Panobinostat in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Panobinostat stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation

The protein precipitation method is a rapid and effective technique for extracting Panobinostat from plasma.[10][11]

-

Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of human plasma into the labeled tubes.

-

For calibration standards and QCs, spike the appropriate working solutions into the plasma. For blank samples, add an equivalent volume of 50:50 acetonitrile:water.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to all tubes except the blank. To the blank, add 150 µL of acetonitrile.

-

Vortex mix all tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a portion of the supernatant into the LC-MS/MS system.

Figure 2: Sample preparation workflow.

LC-MS/MS Conditions

The following are typical LC-MS/MS conditions that can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | UPLC/UHPLC System |

| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 - 0.6 mL/min |

| Gradient | Isocratic or Gradient Elution |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Run Time | 2.5 - 5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 - 600°C |

| IonSpray Voltage | 5000 - 5500 V |

| MRM Transitions | See Table 3 |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions for Panobinostat and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Panobinostat | 350.2 | 158.1 | Optimized value |

| This compound | 354.2 | 162.1 | Optimized value |

Note: Collision energy should be optimized for the specific instrument to achieve the best signal intensity.

Data Analysis and Quantitative Results

Data acquisition and analysis are performed using the instrument-specific software. The concentration of Panobinostat in the samples is determined by constructing a calibration curve from the peak area ratio of Panobinostat to this compound versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 4: Example Calibration Curve and Quality Control Data

| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Calibration Std 1 | 1.0 | 0.98 | 98.0 | N/A |

| Calibration Std 2 | 2.5 | 2.55 | 102.0 | N/A |

| Calibration Std 3 | 10 | 9.9 | 99.0 | N/A |

| Calibration Std 4 | 50 | 51.5 | 103.0 | N/A |

| Calibration Std 5 | 200 | 198.0 | 99.0 | N/A |

| Calibration Std 6 | 800 | 808.0 | 101.0 | N/A |

| Calibration Std 7 | 1000 | 995.0 | 99.5 | N/A |

| LQC | 3.0 | 2.9 | 96.7 | 4.5 |

| MQC | 150 | 153.0 | 102.0 | 3.2 |

| HQC | 750 | 742.5 | 99.0 | 2.8 |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. The acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal value, and the precision should be ≤15% (≤20% for LLOQ).[12]

Method Validation

A full validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA.[12][13] The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range over which the assay is directly proportional to the concentration of the analyte.

-

Accuracy and Precision: The closeness of the determined value to the nominal value and the degree of scatter between a series of measurements.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of co-eluting, endogenous components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).[10][11]

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantitative determination of Panobinostat in human plasma. The use of a deuterated internal standard, this compound, ensures reliable quantification by compensating for matrix effects and procedural variability. This method is well-suited for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring in clinical settings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Panobinostat: A histone deacetylase inhibitor for the treatment of relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EMA Review of Panobinostat (Farydak) for the Treatment of Adult Patients with Relapsed and/or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Panobinostat for the treatment of multiple myeloma: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]

- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Panobinostat - Wikipedia [en.wikipedia.org]

- 8. ashpublications.org [ashpublications.org]

- 9. commons.stmarytx.edu [commons.stmarytx.edu]

- 10. researchers.mq.edu.au [researchers.mq.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. bioanalytical method validation: Topics by Science.gov [science.gov]

- 13. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Revolutionizing Panobinostat Analysis: Advanced Sample Preparation with a Deuterated Standard

For Immediate Release

Shanghai, China – November 7, 2025 – In a significant advancement for cancer research and drug development, new detailed application notes and protocols have been developed for the sample preparation of the histone deacetylase (HDAC) inhibitor, Panobinostat, utilizing a deuterated internal standard. These guidelines are poised to enhance the accuracy and reliability of pharmacokinetic and pharmacodynamic studies crucial for the clinical advancement of this potent anti-cancer agent.

The newly outlined protocols provide researchers, scientists, and drug development professionals with meticulously validated methods for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. The inclusion of Panobinostat-d8 as an internal standard is a key feature, offering superior precision in quantification by correcting for variability during sample processing and analysis.[1][2]

Panobinostat is a pan-HDAC inhibitor that has demonstrated significant activity against various hematological malignancies and solid tumors. Its mechanism of action involves the induction of histone hyperacetylation, leading to the expression of tumor suppressor genes and ultimately, cancer cell apoptosis. The drug influences several critical signaling pathways, including the JAK/STAT, PI3K/AKT/mTOR, and intrinsic apoptosis pathways. Accurate measurement of Panobinostat concentrations in biological matrices is therefore paramount for understanding its clinical efficacy and safety profile.

These application notes address the critical need for robust and reproducible sample preparation methods. By providing a direct comparison of LLE, SPE, and Protein Precipitation, researchers can now select the most suitable technique based on their specific experimental needs, considering factors such as sample volume, required sensitivity, and laboratory throughput.

Data Presentation: A Comparative Analysis of Sample Preparation Techniques

The selection of an appropriate sample preparation method is critical for the accurate quantification of Panobinostat. The following table summarizes the quantitative data from studies utilizing different extraction techniques with a deuterated internal standard, enabling an informed choice for bioanalytical assays.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation |

| Internal Standard | Panobinostat-d8 | Panobinostat-d8 | Panobinostat-d8 |

| Biological Matrix | Plasma, CNS Tissue Homogenates | Plasma | Mouse Plasma |

| Linearity Range | 10–1000 ng/mL | 1 - 1000 ng/mL | 2.92 - 2921 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.5 ng/mL | 2.92 ng/mL[2] |

| Accuracy (% Bias) | Within ±15% | -0.7% to 0.7% | 85.5% to 112%[2] |

| Precision (% CV) | <15% | 2.3% to 11.6% | 2.30% to 12.5%[2] |

| Recovery | Information not available | Information not available | Information not available |

| Matrix Effect | Minimized by deuterated IS | Information not available | Information not available |

Experimental Protocols: Detailed Methodologies

The following are detailed protocols for the three primary sample preparation techniques for Panobinostat analysis.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method used for the analysis of Panobinostat in plasma and central nervous system (CNS) tissue homogenates.

Materials:

-

Plasma or CNS tissue homogenate samples

-

Panobinostat-d8 internal standard (IS) solution (in methanol)

-

pH 12 buffer (100 µM Sodium Hydroxide, 48 µM Sodium Bicarbonate)

-

Ethyl acetate

-

Reconstitution solution: 82:18 water (0.1% formic acid):acetonitrile (0.1% formic acid) (v/v)

-

Vortex mixer

-

Centrifuge (capable of 14,000 rpm and 4°C)

-

Nitrogen evaporator

Procedure:

-

To 100 µL of plasma or tissue homogenate in a microcentrifuge tube, add 10 ng of Panobinostat-d8 internal standard.

-

Add 100 µL of pH 12 buffer and vortex for 30 seconds.

-

Add 500 µL of ethyl acetate.

-

Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a general framework for SPE, which can be optimized for specific SPE cartridges and laboratory conditions.

Materials:

-

Plasma samples

-

Panobinostat-d8 internal standard (IS) solution

-

SPE cartridges (e.g., C18 or mixed-mode cation exchange)

-

Methanol (for conditioning and elution)

-

Aqueous wash solution (e.g., water or a weak buffer)

-

Elution solvent (e.g., methanol with or without acid/base modifier)

-

Vortex mixer

-

Centrifuge or vacuum manifold

-

Nitrogen evaporator

-

Reconstitution solution

Procedure:

-

Pre-treatment: To 100 µL of plasma, add 10 ng of Panobinostat-d8 IS and vortex. Dilute the sample with an equal volume of aqueous buffer to facilitate binding to the SPE sorbent.

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed. Do not allow the sorbent to dry.

-

Loading: Apply the pre-treated sample to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of the aqueous wash solution to remove interfering substances.

-

Elution: Elute Panobinostat and the IS from the cartridge with 1 mL of the elution solvent.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the appropriate reconstitution solution for LC-MS/MS analysis.

Protocol 3: Protein Precipitation

This protocol is based on a validated method for the simultaneous quantification of Panobinostat and other HDAC inhibitors in mouse plasma.[2]

Materials:

-

Mouse plasma samples (50 µL)

-

Panobinostat-d8 internal standard (IS) solution

-

Acetonitrile (containing 0.1% formic acid)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 50 µL of mouse plasma in a microcentrifuge tube, add the internal standard solution.

-

Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms of Panobinostat and the analytical process, the following diagrams have been generated.

These comprehensive resources are expected to standardize the bioanalytical procedures for Panobinostat, leading to more consistent and comparable data across different research settings. This will ultimately accelerate the development of this promising anti-cancer therapeutic and aid in personalizing treatment strategies for patients.

References

Application Notes and Protocols for Panobinostat-d4 in Pharmacokinetic and Pharmacodynamic Studies

Introduction

Panobinostat is a potent, non-selective histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma in combination with other agents.[1][2][3] Its mechanism involves the inhibition of multiple HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This results in the modulation of gene expression, cell cycle arrest, and apoptosis in malignant cells.[4][5]

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for optimizing dosing schedules and evaluating the therapeutic efficacy of Panobinostat. Panobinostat-d4, a deuterated isotopologue of Panobinostat, serves as an ideal internal standard for quantitative bioanalysis. The substitution of hydrogen with deuterium atoms results in a higher mass, allowing it to be distinguished from the parent drug by mass spectrometry, without significantly altering its chemical and physical properties during sample preparation and analysis.[6][7][8] This ensures high accuracy and precision in quantifying Panobinostat concentrations in biological matrices.

These application notes provide an overview and detailed protocols for the use of this compound in PK studies and for the assessment of Panobinostat's PD effects.

Application Notes

Pharmacokinetic (PK) Studies

The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to determine the concentration of Panobinostat in biological samples such as plasma, serum, and tissue homogenates.[9][10]

-

Principle : this compound is added at a known concentration to both calibration standards and unknown samples at the beginning of the sample preparation process. It co-elutes with the non-deuterated Panobinostat during chromatography but is differentiated by the mass spectrometer due to its higher mass-to-charge ratio (m/z). By calculating the ratio of the analyte peak area to the IS peak area, variations from sample extraction, matrix effects, and instrument response can be normalized, leading to reliable and accurate quantification.[6]

-

Advantages of Using this compound :

-

High Accuracy and Precision : Compensates for variability during sample processing and analysis.[9]

-

Similar Physicochemical Properties : Behaves nearly identically to Panobinostat during extraction and chromatography, ensuring consistent recovery.

-

Reduced Matrix Effects : Helps to mitigate the ion suppression or enhancement often encountered in complex biological matrices.

-

Pharmacodynamic (PD) Studies

PD studies of Panobinostat focus on measuring its biological effects on target cells and tissues to establish a dose-response relationship. As an HDAC inhibitor, the primary pharmacodynamic markers for Panobinostat are related to its direct molecular target and downstream cellular effects.

-

Primary PD Marker - Histone Acetylation : The most direct measure of Panobinostat's activity is the level of histone acetylation. Increased acetylation of specific lysine residues on histones (e.g., H2B, H3, H4) can be quantified in peripheral blood mononuclear cells (PBMCs), tumor biopsies, or other relevant cell populations.[11][12] This is often assessed using techniques like flow cytometry or western blotting.

-

Downstream PD Markers : Other markers include the modulation of proteins involved in cell cycle regulation and apoptosis.

-

Checkpoint Kinase 1 (CHK1) : Panobinostat has been shown to reduce CHK1 protein levels, which can be used as a PD marker in tumor tissue.[13]

-

Apoptosis Markers : Increased levels of cleaved PARP and changes in the expression of Bcl-2 family proteins (e.g., decreased Bcl-xL) can indicate the induction of apoptosis.[12][14]

-

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Panobinostat from clinical studies and pharmacodynamic responses observed.

Table 1: Pharmacokinetic Parameters of Oral Panobinostat

| Parameter | Value | Conditions |

|---|---|---|

| Maximum Plasma Concentration (Cmax) | 21.6 ng/mL | 20 mg oral dose[5] |

| Time to Cmax (Tmax) | ~1-2 hours | 20 mg oral dose[1][5] |

| Absolute Bioavailability | 21.4% | Oral administration[5] |

| Plasma Protein Binding | ~90% | In human plasma[1] |

| Biological Half-life | ~37 hours | Estimated value[1] |

| Metabolism | Primarily via CYP3A4; minor pathways via CYP2D6, CYP2C19[1] | Hepatic metabolism |

| Excretion | 29–51% via urine; 44–77% via feces | Metabolites and trace amounts of intact drug[1] |

Table 2: Pharmacodynamic Biomarker Modulation by Panobinostat

| Biomarker | Change Observed | Cell/Tissue Type | Method |

|---|---|---|---|

| Histone Acetylation (H3, H4) | Significant increase | Peripheral Blood T-lymphocytes | Flow Cytometry[11] |

| Histone 3 (H3) Acetylation | Increased | NSCLC and HNSCC cell lines | Immunoblotting[12] |

| Bcl-xL Expression | Decreased | NSCLC and HNSCC cell lines | Immunoblotting[12] |

| PARP Cleavage | Increased | HNSCC cell lines | Immunoblotting[12] |

| CHK1 Expression | Reduced levels | Tumor tissue from patients with aerodigestive tract tumors | Immunohistochemistry[13] |

| STAT5/STAT6 Phosphorylation | Decreased | Hodgkin Lymphoma cell lines | Western Blot[14] |

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Panobinostat in Plasma using LC-MS/MS

This protocol describes a method for the quantification of Panobinostat in plasma using this compound as an internal standard. This method is adapted from established procedures for analyzing HDAC inhibitors.

1. Materials and Reagents

-

Panobinostat analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Control human plasma (K2-EDTA)

-

Polypropylene microcentrifuge tubes

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL) : Prepare separate stock solutions of Panobinostat and this compound in methanol or DMSO.

-

Working Solutions : Serially dilute the Panobinostat stock solution with 50:50 ACN:water to prepare working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution : Prepare a this compound working solution at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples (standards, QCs, or unknowns) into microcentrifuge tubes.

-

Add 10 µL of the this compound working solution to each tube (except for blank matrix samples) and vortex briefly.

-

Add 150 µL of cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions

-

LC System : UPLC or HPLC system

-

Column : Reversed-phase C18 column (e.g., Atlantis C18, 50 x 2.1 mm, 3 µm)

-

Mobile Phase : Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (e.g., 25:75 v/v).[15]

-

Flow Rate : 0.5 mL/min[15]

-

Injection Volume : 5-10 µL

-

MS System : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode : Positive ESI

-

Detection : Multiple Reaction Monitoring (MRM)

-

Panobinostat Transition : Determine precursor and product ions (e.g., m/z 350.2 → 231.1)

-

This compound Transition : Determine precursor and product ions (e.g., m/z 354.2 → 235.1) (Note: Exact m/z values must be optimized experimentally).

-

5. Data Analysis

-

Integrate the peak areas for both Panobinostat and this compound.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Panobinostat) / (Peak Area of this compound).

-

Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Panobinostat in unknown samples by interpolating their PAR values from the calibration curve.

Protocol 2: Pharmacodynamic Analysis of Histone Acetylation by Flow Cytometry

This protocol outlines a method to measure changes in histone acetylation in peripheral blood T-lymphocytes following Panobinostat treatment, based on methodology described in clinical studies.[11]

1. Materials and Reagents

-

Whole blood collected in heparin tubes

-

Ficoll-Paque or similar density gradient medium

-

Phosphate-Buffered Saline (PBS)

-

Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm kit)

-

Wash Buffer (e.g., Perm/Wash buffer)

-

Fluorochrome-conjugated antibodies:

-

Anti-CD3 (to identify T-lymphocytes)

-

Antibodies specific for acetylated histone residues (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H4 (Lys8))

-

-

Isotype control antibodies

-

Flow cytometer

2. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, and collect the "buffy coat" layer containing PBMCs.

-

Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

-

Resuspend the cell pellet in PBS and count the cells.

3. Cell Staining

-

Aliquot approximately 1 x 10^6 PBMCs per tube.

-

Surface Staining : Add the anti-CD3 antibody to the cell suspension. Incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells with PBS.

-

Fixation and Permeabilization : Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C. This step fixes the cells and allows antibodies to access intracellular targets.

-

Wash the cells twice with Perm/Wash buffer.

-

Intracellular Staining : Resuspend the fixed and permeabilized cells in Perm/Wash buffer containing the anti-acetyl-histone antibody (or isotype control).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with Perm/Wash buffer.

-

Resuspend the final cell pellet in staining buffer for flow cytometry analysis.

4. Flow Cytometry Analysis

-

Acquire data on a calibrated flow cytometer.

-

Gate on the lymphocyte population based on forward and side scatter properties.

-

Within the lymphocyte gate, identify the CD3-positive T-cell population.

-

Analyze the median fluorescence intensity (MFI) of the acetylated histone antibody staining within the CD3-positive gate.

-

Compare the MFI of treated samples to baseline or untreated control samples to quantify the change in histone acetylation.

Visualizations

Caption: Workflow for pharmacokinetic analysis using this compound as an internal standard.

Caption: Panobinostat's mechanism of action and its effect on key signaling pathways.

References

- 1. Panobinostat - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Panobinostat: A histone deacetylase inhibitor for the treatment of relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Indication for Panobinostat as a Senolytic Drug in NSCLC and HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A phase I, pharmacokinetic and pharmacodynamic study of panobinostat, an HDAC inhibitor, combined with erlotinib in patients with advanced aerodigestive tract tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Panobinostat-d4 in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Panobinostat-d4 in both in vitro and in vivo research settings. Panobinostat is a potent pan-histone deacetylase (HDAC) inhibitor that has shown significant anti-proliferative and pro-apoptotic effects in various cancer models.[1][2][3] this compound, a deuterated analog of Panobinostat, serves as an ideal internal standard for the accurate quantification of Panobinostat in biological matrices using mass spectrometry. This document outlines detailed protocols for key experiments and summarizes relevant quantitative data to facilitate the integration of Panobinostat and this compound into your research workflows.

Data Presentation

In Vitro Efficacy of Panobinostat

The following table summarizes the half-maximal inhibitory concentration (IC50) and lethal dose (LD50) values of Panobinostat in various cancer cell lines, demonstrating its potent cytotoxic and anti-proliferative activities.

| Cell Line | Cancer Type | IC50 (nM) | LD50 (nM) | Reference |

| JJN3 | Multiple Myeloma | 13 | - | [1] |

| KMM1 | Multiple Myeloma | 25 | - | [1] |

| H1299 | Non-Small Cell Lung Cancer | 5 | - | [4] |

| L55 | Non-Small Cell Lung Cancer | 11 | - | [4] |

| A549 | Non-Small Cell Lung Cancer | 30 | - | [4] |

| OK-6 | Mesothelioma | 5 | - | [4] |

| OK-5 | Mesothelioma | 7 | - | [4] |

| RG-1 | Small Cell Lung Cancer | 4 | <25 | [2][4] |

| LD-T | Small Cell Lung Cancer | 5 | <25 | [2][4] |

| SW-982 | Synovial Sarcoma | 100 | - | [5] |

| SW-1353 | Chondrosarcoma | 20 | - | [5] |

| Various | Thoracic Malignancies | 4 - 470 (median: 20) | - | [2] |

In Vivo Efficacy and Dosing of Panobinostat

This table provides an overview of recommended dosages and observed efficacy of Panobinostat in preclinical xenograft models.

| Cancer Model | Animal Model | Dosing Regimen | Efficacy | Reference |

| Hepatocellular Carcinoma Xenograft | Mouse | 10 mg/kg, i.p., daily | Significant growth delay, prolonged survival | |

| Triple Negative Breast Cancer Xenograft | Mouse | 10 mg/kg/day, 5 days/week | Significant decrease in tumor volume | [6] |

| Gastrointestinal Stromal Tumor Xenograft | Mouse | 10 mg/kg, i.p., daily for 12 days | Tumor regression, increased apoptosis | [7][8] |

| Lung Cancer and Mesothelioma Models | Mouse | 20 mg/kg, i.p., 5 days/week | Average 62% decrease in tumor growth | [2][4] |

| MLL-rearranged ALL Xenograft | Mouse | Not specified | Extended survival, reduced disease burden | [9] |

Experimental Protocols

In Vitro Methodologies

This protocol is for determining the cytotoxic effect of Panobinostat on cancer cell lines.[10][11][12][13][14]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Panobinostat

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate overnight.[14]

-

Prepare serial dilutions of Panobinostat in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[11]

-

Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][12]

-

Shake the plate gently for 15 minutes to ensure complete solubilization.[12]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value of Panobinostat.

This protocol is to assess the pharmacodynamic effect of Panobinostat by measuring the acetylation levels of histones.[15][16][17]

Materials:

-

Cancer cell lines

-

Panobinostat

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes (0.2 µm pore size for histones)[17]

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with various concentrations of Panobinostat for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system. The increased acetylation of histones indicates HDAC inhibition by Panobinostat.[18]

This protocol allows for the direct measurement of HDAC enzyme inhibition by Panobinostat.

Materials:

-

Commercially available colorimetric or fluorometric HDAC activity assay kit

-

Nuclear extracts from treated cells or recombinant HDAC enzymes

-

Panobinostat

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions for the specific HDAC activity assay kit.

-

Typically, the assay involves incubating nuclear extracts or recombinant HDAC enzymes with an acetylated substrate in the presence of varying concentrations of Panobinostat.

-

The reaction is stopped, and a developer is added to produce a colorimetric or fluorescent signal that is inversely proportional to the HDAC activity.

-

Measure the signal using a microplate reader.

-

Calculate the percentage of HDAC inhibition and determine the IC50 of Panobinostat.

In Vivo Methodologies

This protocol describes a typical in vivo efficacy study of Panobinostat in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

Panobinostat

-

Vehicle for Panobinostat formulation (e.g., 5% dextrose in water)[19]

-

Calipers for tumor measurement

-

Analytical balance for weighing mice

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Panobinostat (e.g., 10-20 mg/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily or 5 days a week).[2][4][6][7][8]

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Analyze the data to determine the anti-tumor efficacy of Panobinostat.

This protocol outlines a pharmacokinetic study to determine the concentration of Panobinostat in biological samples, using this compound as an internal standard.

Materials:

-

Mice

-

Panobinostat

-

This compound (as an internal standard)

-

Dosing vehicle

-

Blood collection supplies (e.g., EDTA tubes)

-

Centrifuge

-

Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile)[20]

-

LC-MS/MS system

Procedure:

-

Administer a single dose of Panobinostat to the mice via the desired route (e.g., intravenous or intraperitoneal).[19][21]

-

Collect blood samples at various time points post-dosing.

-

Process the blood samples to obtain plasma.

-

Sample Preparation for LC-MS/MS Analysis: a. To a known volume of plasma, add a known amount of this compound solution (internal standard). b. Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.[20] c. Collect the supernatant and evaporate it to dryness. d. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: a. Inject the prepared samples into the LC-MS/MS system. b. Separate Panobinostat and this compound chromatographically. c. Detect and quantify the parent drug and the internal standard using multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of Panobinostat in each sample by comparing the peak area ratio of Panobinostat to this compound against a standard curve.

-

Use the concentration-time data to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Visualizations

Signaling Pathways